6,6-Difluorospiro[3.3]heptane-2-carbonyl chloride
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Overview
Description
6,6-Difluorospiro[33]heptane-2-carbonyl chloride is a chemical compound characterized by a spirocyclic structure with two fluorine atoms attached to the heptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluorospiro[3.3]heptane-2-carbonyl chloride typically involves the use of a common synthetic precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane . The synthetic route includes several steps, such as cyclization and functional group transformations, to achieve the desired spirocyclic structure. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6,6-Difluorospiro[3.3]heptane-2-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or other reduced products.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield amides, esters, or thioesters, while reduction reactions can produce alcohols, and oxidation reactions can result in carboxylic acids.
Scientific Research Applications
6,6-Difluorospiro[3.3]heptane-2-carbonyl chloride has several applications in scientific research, including:
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6-Difluorospiro[3.3]heptane-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The spirocyclic structure and the presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid: This compound shares a similar spirocyclic structure but differs in the functional group attached to the spiro ring.
1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester: Another spirocyclic compound with different heteroatoms in the ring structure.
2,6-Dioxaspiro[3.3]heptane: A spirocyclic compound with oxygen atoms in the ring structure.
Uniqueness
6,6-Difluorospiro[3.3]heptane-2-carbonyl chloride is unique due to its specific combination of a spirocyclic structure and the presence of two fluorine atoms. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,2-difluorospiro[3.3]heptane-6-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF2O/c9-6(12)5-1-7(2-5)3-8(10,11)4-7/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKFGTBKVMAWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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